Cystamine-d8 (dihydrochloride pound(c)
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Overview
Description
Cystamine-d8 (dihydrochloride) is a deuterium-labeled form of cystamine (dihydrochloride). Cystamine is the disulfide form of the free thiol, cysteamine. It is an orally active transglutaminase inhibitor and also inhibits caspase-3 with an IC50 value of 23.6 μM . Cystamine-d8 (dihydrochloride) is used as an internal standard for the quantification of cystamine by gas chromatography or liquid chromatography-mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cystamine-d8 (dihydrochloride) is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the cystamine molecule. The synthetic route involves the reaction of deuterated ethylamine with sulfur to form the disulfide bond, followed by the addition of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
The industrial production of cystamine-d8 (dihydrochloride) involves large-scale synthesis using deuterated ethylamine and sulfur under controlled conditions. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or phosphate-buffered saline (PBS) to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Cystamine-d8 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form free thiols.
Substitution: The amino groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Free thiols (cysteamine).
Substitution: Alkylated or acylated cystamine derivatives.
Scientific Research Applications
Cystamine-d8 (dihydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of cystamine.
Biology: Studied for its role in inhibiting transglutaminase and caspase-3, enzymes involved in apoptosis and other cellular processes.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases such as Huntington’s disease and inflammatory bowel disease.
Industry: Used in the development of pharmaceuticals and as a tracer in drug metabolism studies
Mechanism of Action
Cystamine-d8 (dihydrochloride) exerts its effects by inhibiting transglutaminase (Tgase) and caspase-3. Transglutaminase is an enzyme that catalyzes the formation of covalent bonds between proteins, and its inhibition can prevent protein aggregation. Caspase-3 is a key enzyme in the apoptosis pathway, and its inhibition can prevent cell death. The molecular targets and pathways involved include the inhibition of transglutaminase activity and the reduction of caspase-3 activity, leading to increased intracellular glutathione levels and reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
Cystamine (dihydrochloride): The non-deuterated form of cystamine-d8 (dihydrochloride).
Cysteamine (hydrochloride): The free thiol form of cystamine.
Cystine: The oxidized dimer form of cysteine
Uniqueness
Cystamine-d8 (dihydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in analytical chemistry, such as improved quantification accuracy and altered pharmacokinetic and metabolic profiles. This makes it a valuable tool in drug development and research .
Properties
Molecular Formula |
C4H13ClN2S2 |
---|---|
Molecular Weight |
196.8 g/mol |
IUPAC Name |
2-[(2-amino-1,1,2,2-tetradeuterioethyl)disulfanyl]-1,1,2,2-tetradeuterioethanamine;hydrochloride |
InChI |
InChI=1S/C4H12N2S2.ClH/c5-1-3-7-8-4-2-6;/h1-6H2;1H/i1D2,2D2,3D2,4D2; |
InChI Key |
NULDEVQACXJZLL-PHHTYKMFSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])SSC([2H])([2H])C([2H])([2H])N)N.Cl |
Canonical SMILES |
C(CSSCCN)N.Cl |
Origin of Product |
United States |
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